2,4-dichlorophenyl 4-chloro-3-methoxybenzenesulfonate
Overview
Description
2,4-Dichlorophenyl 4-chloro-3-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorine atoms on the phenyl ring and a methoxy group on the benzenesulfonate moiety
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
The bioavailability of this compound, as well as how it is absorbed, distributed, metabolized, and excreted in the body, are areas that require further investigation .
Result of Action
The molecular and cellular effects of 2,4-dichlorophenyl 4-chloro-3-methoxybenzenesulfonate’s action are currently unknown. More research is needed to understand the specific effects this compound has at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action, but more research is needed to confirm this .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2,4-dichlorophenyl 4-chloro-3-methoxybenzenesulfonate in animal models . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 2,4-dichlorophenol with 4-chloro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, toluene).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Products with substituted nucleophiles on the phenyl ring.
Oxidation: Hydroxylated derivatives.
Reduction: Sulfonic acids or sulfides.
Scientific Research Applications
2,4-Dichlorophenyl 4-chloro-3-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor to various herbicides and an important intermediate in organic synthesis.
4-Chloro-3-methoxybenzenesulfonyl chloride: A reagent used in the synthesis of sulfonate esters and other derivatives.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structural motif
Uniqueness
2,4-Dichlorophenyl 4-chloro-3-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its dual chlorination and methoxy substitution make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-chloro-3-methoxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O4S/c1-19-13-7-9(3-4-10(13)15)21(17,18)20-12-5-2-8(14)6-11(12)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSBMCBAMYOJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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